molecular formula C56H86NNaO5S B12745920 sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate CAS No. 118642-23-2

sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate

Cat. No.: B12745920
CAS No.: 118642-23-2
M. Wt: 908.3 g/mol
InChI Key: RIXJRHYZFSNUIA-UCMUYRSDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and a variety of functional groups

Preparation Methods

The synthesis of sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms.

Scientific Research Applications

Sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are investigating its potential therapeutic applications, including its ability to interact with specific molecular targets. In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate involves its interaction with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate is unique due to its specific structure and functional groups Similar compounds may include other organic molecules with similar core structures but different functional groups

Properties

CAS No.

118642-23-2

Molecular Formula

C56H86NNaO5S

Molecular Weight

908.3 g/mol

IUPAC Name

sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate

InChI

InChI=1S/C56H87NO5S.Na/c1-39(2)16-13-17-40(3)18-14-19-41(4)20-15-21-42(5)28-36-63-37-35-57-50(61)53(9)32-31-52(8)33-34-55(11)43(44(52)38-53)22-23-46-54(10)29-27-47(62-49(60)25-24-48(58)59)51(6,7)45(54)26-30-56(46,55)12;/h16,18,20,22,24-25,28,44-47H,13-15,17,19,21,23,26-27,29-38H2,1-12H3,(H,57,61)(H,58,59);/q;+1/p-1/b25-24+,40-18+,41-20+,42-28+;/t44-,45?,46?,47+,52-,53-,54+,55-,56-;/m1./s1

InChI Key

RIXJRHYZFSNUIA-UCMUYRSDSA-M

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSCCNC(=O)[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C(=O)[O-])C)C)[C@H]2C1)C)C)C)/C)/C)/C)C.[Na+]

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSCCNC(=O)C1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC(=O)[O-])C)C)C2C1)C)C)C)C)C)C)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.